S-p-Tolyl benzenesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-p-Tolyl benzenesulfinothioate: is an organosulfur compound with the molecular formula C14H14O2S2 It is a derivative of benzenesulfinothioic acid, where the sulfinothioate group is bonded to a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl benzenesulfinothioate typically involves the reaction of p-tolyl thiol with benzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: S-p-Tolyl benzenesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: The sulfinothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfinothioate group under mild conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is also used in the synthesis of various sulfur-containing compounds .
Biology: In biological research, this compound is used to study the effects of sulfinothioate groups on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Wirkmechanismus
The mechanism of action of S-p-Tolyl benzenesulfinothioate involves its interaction with various molecular targets and pathways. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, protein function, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl benzenesulfinothioate
- S-Methyl benzenesulfinothioate
- S-Ethyl benzenesulfinothioate
Comparison: S-p-Tolyl benzenesulfinothioate is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties compared to other similar compounds. The p-tolyl group can influence the reactivity, solubility, and stability of the compound, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
26974-27-6 |
---|---|
Molekularformel |
C13H12OS2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-(benzenesulfinylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
NOARKDOWDHVKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.